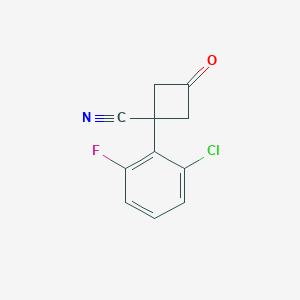
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a cyclobutane ring with a nitrile and ketone functional group
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with a suitable reagent such as hydroxylamine hydrochloride, followed by dehydration.
Cyclobutane Ring Formation: The nitrile intermediate undergoes a cyclization reaction to form the cyclobutane ring, often using a strong base like sodium hydride in an aprotic solvent.
Final Product:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitrile group can be reduced to an amine using hydrogenation with catalysts such as palladium on carbon.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: This compound also contains a chloro and fluoro-substituted phenyl ring but differs in its indolinone structure, which imparts different pharmacological properties.
(2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClFNO |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClFNO/c12-8-2-1-3-9(13)10(8)11(6-14)4-7(15)5-11/h1-3H,4-5H2 |
InChI Key |
XOOLTCMZTNJHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















